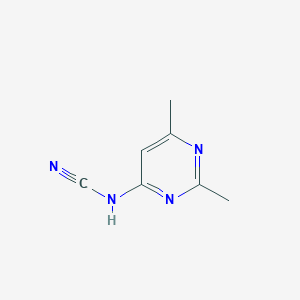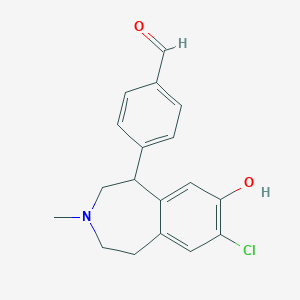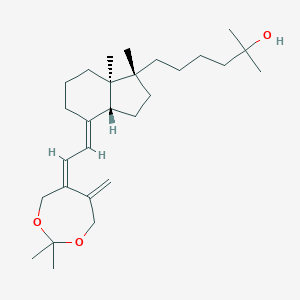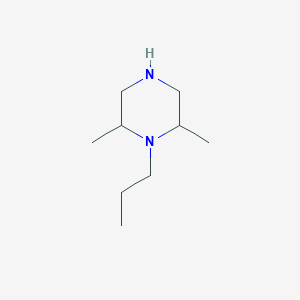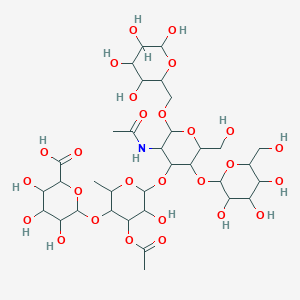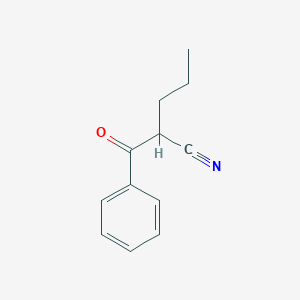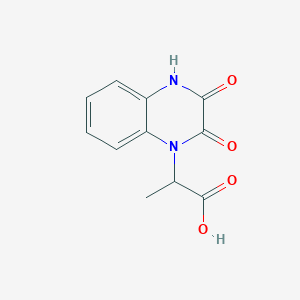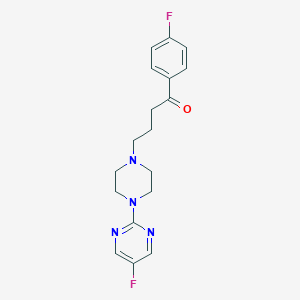
2-Methyltriphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyltriphenylene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the field of chemistry due to its unique structural properties. This compound is composed of three phenyl rings that are fused together, with a methyl group located at one of the ring's ortho positions. The synthesis of 2-Methyltriphenylene is challenging, and its mechanism of action is not fully understood. However, recent research has shown that this compound exhibits promising biological activities, making it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-Methyltriphenylene is not fully understood. However, recent studies have suggested that this compound may interact with DNA, leading to changes in gene expression. Additionally, 2-Methyltriphenylene has been shown to exhibit antioxidant properties, which may contribute to its biological activities.
Efectos Bioquímicos Y Fisiológicos
Several studies have investigated the biochemical and physiological effects of 2-Methyltriphenylene. One study found that this compound exhibits anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 2-Methyltriphenylene has been shown to exhibit antibacterial and antifungal activities, suggesting that it may be useful in the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Methyltriphenylene is its unique structural properties, which make it a potentially useful compound in several applications. Additionally, this compound is relatively easy to synthesize, making it accessible to researchers. However, one limitation of 2-Methyltriphenylene is its low solubility in common solvents, which can make it challenging to work with in the laboratory.
Direcciones Futuras
There are several potential future directions for research on 2-Methyltriphenylene. One promising area of investigation is the use of this compound in the development of new organic electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of 2-Methyltriphenylene and its potential applications in drug development. Finally, research is needed to explore the potential environmental impacts of this compound, as it is a 2-Methyltriphenylene and may have negative effects on ecosystems.
Métodos De Síntesis
The synthesis of 2-Methyltriphenylene is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the Diels-Alder reaction, which involves the reaction of a diene with a dienophile. In this case, the diene is 1,4-dimethoxybenzene, and the dienophile is 1,2,4,5-tetrakis(phenylethynyl)benzene. The reaction is carried out under high temperature and pressure conditions, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2-Methyltriphenylene has been the focus of several scientific studies due to its unique structural properties. One of the most promising applications of this compound is in the field of organic electronics. Recent research has shown that 2-Methyltriphenylene exhibits excellent charge-transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs). Additionally, this compound has been shown to exhibit strong fluorescence properties, making it useful in the development of fluorescent sensors.
Propiedades
Número CAS |
1705-84-6 |
|---|---|
Nombre del producto |
2-Methyltriphenylene |
Fórmula molecular |
C19H14 |
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
2-methyltriphenylene |
InChI |
InChI=1S/C19H14/c1-13-10-11-18-16-8-3-2-6-14(16)15-7-4-5-9-17(15)19(18)12-13/h2-12H,1H3 |
Clave InChI |
AFSGCRGBKICCFF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C42 |
SMILES canónico |
CC1=CC2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C42 |
Sinónimos |
TRIPHENYLENE,2-METHYL- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



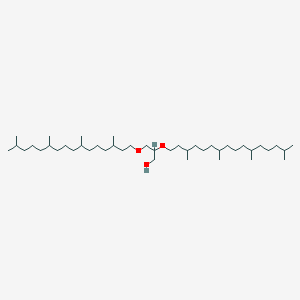
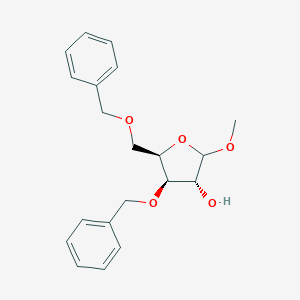
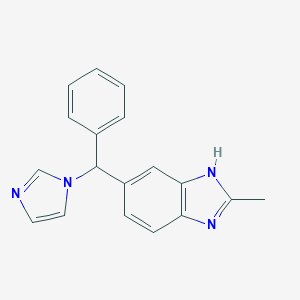
![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B159490.png)

